5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide is a heterocyclic compound that features a unique combination of a triazole ring fused with a pyridazine ring, along with a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. One common method involves the cyclization of hydrazinyl-pyridazine derivatives with ortho esters under acidic conditions . The furan-2-carboxamide moiety can be introduced through a subsequent amidation reaction using appropriate carboxylic acid derivatives and amine reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to achieve efficient and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzyme activity or modulation of receptor functions . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused ring system, leading to different biological activities.
1,2,4-triazolo[1,5-a]pyridines: Similar in having a triazole ring, but with a different fusion pattern and associated properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but differ in the attached moieties and their biological effects.
Uniqueness
5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide is unique due to its specific combination of triazole, pyridazine, and furan-2-carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O2/c17-14-7-6-13(24-14)16(23)19-11-3-1-10(2-4-11)12-5-8-15-20-18-9-22(15)21-12/h1-9H,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXEGBZWRHWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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